1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring, a chlorinated phenoxy group, and a carboxamide functional group
Preparation Methods
The synthesis of 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the chlorinated phenoxy group and the carboxamide functional group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis process efficiently .
Chemical Reactions Analysis
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine: This compound has a similar structure but differs in the functional groups attached to the pyrazole ring.
Methyl 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate: This compound has a methyl ester group instead of a carboxamide group.
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound has an ethyl group and a carboxylic acid functional group instead of the dimethylphenoxy and carboxamide groups
Properties
Molecular Formula |
C18H20ClN5O2 |
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Molecular Weight |
373.8 g/mol |
IUPAC Name |
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(2-methylpyrazol-3-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H20ClN5O2/c1-12-8-15(9-13(2)17(12)19)26-11-24-7-5-16(22-24)18(25)20-10-14-4-6-21-23(14)3/h4-9H,10-11H2,1-3H3,(H,20,25) |
InChI Key |
RWKFLCBLWNQYJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCN2C=CC(=N2)C(=O)NCC3=CC=NN3C |
Origin of Product |
United States |
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